molecular formula C17H20ClN3OS B5795821 N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide

N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide

Cat. No. B5795821
M. Wt: 349.9 g/mol
InChI Key: MNUKLPPCJLKFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CCT137690 and is a potent inhibitor of the protein kinase CHK1. CHK1 is an essential protein in the DNA damage response pathway, making CCT137690 a promising candidate for cancer treatment.

Mechanism of Action

CCT137690 works by inhibiting the protein kinase CHK1, which is involved in the DNA damage response pathway. CHK1 is activated in response to DNA damage and helps to prevent the replication of damaged DNA. By inhibiting CHK1, CCT137690 prevents the repair of DNA damage, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
CCT137690 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, CCT137690 has been shown to enhance the effectiveness of radiation therapy by sensitizing cancer cells to radiation-induced DNA damage.

Advantages and Limitations for Lab Experiments

One advantage of using CCT137690 in lab experiments is its potency as a CHK1 inhibitor. This allows for the use of lower concentrations of the compound, reducing the potential for off-target effects. However, one limitation of using CCT137690 is its relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

Future research on CCT137690 could focus on developing more stable analogs of the compound with longer half-lives, as well as investigating its potential use in combination with other cancer therapies. Additionally, further studies could be conducted to better understand the mechanism of action of CCT137690 and its potential therapeutic applications in other diseases beyond cancer.

Synthesis Methods

The synthesis of CCT137690 involves several steps, including the reaction of 4-ethylpiperazine with 3-chloro-4-nitroaniline to form 3-chloro-4-(4-ethyl-1-piperazinyl)aniline. This intermediate product is then reacted with 2-thiophenecarboxylic acid to form CCT137690.

Scientific Research Applications

CCT137690 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for chemotherapy. Additionally, CCT137690 has been shown to enhance the effectiveness of radiation therapy in cancer treatment.

properties

IUPAC Name

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3OS/c1-2-20-7-9-21(10-8-20)15-6-5-13(12-14(15)18)19-17(22)16-4-3-11-23-16/h3-6,11-12H,2,7-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUKLPPCJLKFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]thiophene-2-carboxamide

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